Structural Differentiation via Ring-Contraction vs. Parent Posaconazole
The Posaconazole Imidazolidine Impurity is uniquely defined by a ring-contraction, transforming the central piperazine ring of the parent drug into an imidazolidine ring, a structural change not observed in other common process-related impurities like diastereomers or N-formyl variants [1]. This results in a molecular weight shift from 700.8 Da (Posaconazole, C₃₇H₄₂F₂N₈O₄) to 686.8 Da (Impurity, C₃₆H₄₀F₂N₈O₄), a difference of 14.0 Da, enabling unequivocal mass spectrometric differentiation [2].
| Evidence Dimension | Molecular Structure and Mass |
|---|---|
| Target Compound Data | Molecular Weight: 686.8 g/mol; Formula: C₃₆H₄₀F₂N₈O₄; Core: Imidazolidine ring |
| Comparator Or Baseline | Posaconazole: Molecular Weight: 700.8 g/mol; Formula: C₃₇H₄₂F₂N₈O₄; Core: Piperazine ring |
| Quantified Difference | Δ Molecular Weight = 14.0 Da; Structural replacement of piperazine with imidazolidine. |
| Conditions | High-resolution mass spectrometry and NMR structural characterization |
Why This Matters
This unique structural signature allows for specific detection and quantification of the degradation pathway, which is critical for stability-indicating method validation and regulatory filing, distinguishing it from other impurities.
- [1] Feng W, Hilton BD, Zhong W, et al. Characterization of an unusual ring-contraction degradant of the antifungal agent posaconazole. Magnetic Resonance in Chemistry. 2012;50(8):576-579. doi:10.1002/mrc.3835 View Source
- [2] ChemWhat. Posaconazole Impurity 1 (CAS 1388148-29-5) vs. Posaconazole (CAS 171228-49-2) molecular data. View Source
